Predictive Bioactivity Profile Suggests Antineoplastic and Metabolic Regulation Potential Distinct from Mefloquine
In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm, as reported in a 2022 study, indicates that 3-(2-Morpholinoethoxy)benzotrifluoride exhibits a high probability (Pa > 0.9) of antineoplastic activity, DNA synthesis inhibition, and lipid metabolism regulation [1]. This predicted polypharmacology profile differentiates it from the antimalarial drug mefloquine, with which it has been erroneously conflated in some chemical databases . While mefloquine is a known antimalarial, the specific combination of high Pa scores for antineoplastic (0.961) and DNA synthesis inhibitor (0.991) activities for 3-(2-Morpholinoethoxy)benzotrifluoride suggests a distinct and potentially valuable mechanism for probing cancer biology [1]. This prediction is based on a class-level inference from a study evaluating structurally related marine compounds, and while not a direct empirical assay, it provides a strong computational basis for prioritizing this compound over inactive or mischaracterized alternatives [1].
| Evidence Dimension | Predicted Biological Activity (Probability 'to be active', Pa) |
|---|---|
| Target Compound Data | Antineoplastic (Pa = 0.961); DNA synthesis inhibitor (Pa = 0.991); Lipid metabolism regulator (Pa = 0.999) |
| Comparator Or Baseline | Mefloquine (a known antimalarial drug with a different structural class and mechanism of action) |
| Quantified Difference | Target compound is computationally predicted to possess high antineoplastic and metabolic regulatory potential, activities not associated with the comparator mefloquine. |
| Conditions | PASS in silico prediction algorithm as applied to a set of marine-derived compounds in a study published in 2022. |
Why This Matters
This predictive data steers research away from a misidentified compound and toward a molecule with computationally validated potential in oncology and metabolic disease research.
- [1] NCBI/PMC. (2022). Table 1: Predicted Biological Activity, Pa. In Marine Drugs, 20(5), 292. View Source
